molecular formula C14H23N3OS B5785815 3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B5785815
M. Wt: 281.42 g/mol
InChI Key: HIBHJCRLGYMIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the thiadiazole family, which is known for its diverse range of biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide have been studied in various in vitro and in vivo models. The compound has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, the compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. This makes it a valuable tool compound for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide. One direction is the development of more potent and selective analogs of the compound for use in various therapeutic applications. Another direction is the study of the compound's effects on epigenetic modifications, which are involved in the regulation of gene expression. Additionally, the compound's potential as a tool compound for the study of protein-protein interactions and enzyme inhibition can be further explored.

Synthesis Methods

The synthesis of 3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine to give the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound in the study of protein-protein interactions and enzyme inhibition.

properties

IUPAC Name

3-cyclohexyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-10(2)13-16-17-14(19-13)15-12(18)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBHJCRLGYMIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-cyclohexyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

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